2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Overview
Description
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is an organoboron compound characterized by the presence of a bromophenyl group and a dioxazaborocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane typically involves the reaction of 3-bromophenylboronic acid with a suitable dioxazaborocane precursor under controlled conditions. The reaction is often catalyzed by palladium complexes in the presence of a base, such as potassium carbonate, and carried out in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like iron(III) bromide (FeBr3) are employed to facilitate substitution reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Phenyl derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Bromophenylboronic acid
- 6-Methyl-1,3,6,2-dioxazaborocane
Uniqueness
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is unique due to the combination of the bromophenyl group and the dioxazaborocane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-14-5-7-15-12(16-8-6-14)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGPBFLFZQMUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434631 | |
Record name | 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374538-00-8 | |
Record name | 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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